molecular formula C21H25Cl2NO2 B14444713 Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-15-1

Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

Cat. No.: B14444713
CAS No.: 77063-15-1
M. Wt: 394.3 g/mol
InChI Key: SEBYNSOEKHYPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a butanoate moiety, which is further linked to a phenyl ring substituted with bis(2-chloroethyl)amino groups. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bis(2-chloroethyl)amino groups, where nucleophiles like thiols or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its anticancer properties due to the presence of bis(2-chloroethyl)amino groups, which are known to alkylate DNA.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic atoms, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A well-known anticancer drug with a similar bis(2-chloroethyl)amino group.

    Melphalan: Another anticancer agent with structural similarities.

    Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.

Uniqueness

Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is unique due to its specific structural features, such as the benzyl ester moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for selective targeting and reduced side effects makes it a compound of interest for further research and development.

Properties

CAS No.

77063-15-1

Molecular Formula

C21H25Cl2NO2

Molecular Weight

394.3 g/mol

IUPAC Name

benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C21H25Cl2NO2/c22-13-15-24(16-14-23)20-11-9-18(10-12-20)7-4-8-21(25)26-17-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-17H2

InChI Key

SEBYNSOEKHYPDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.